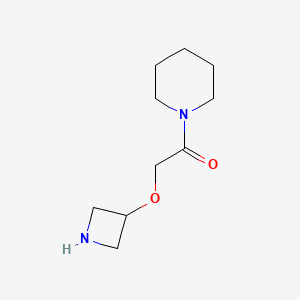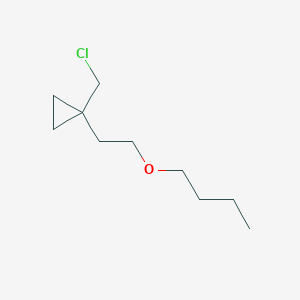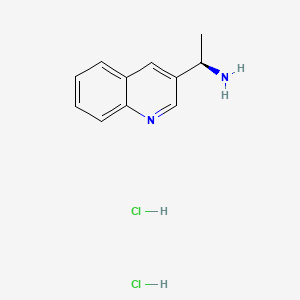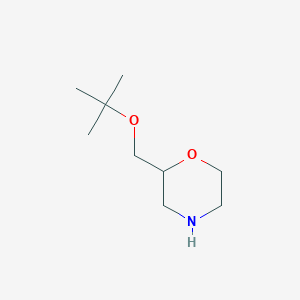
2-(Tert-butoxymethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxymethyl)morpholine is an organic compound with the molecular formula C9H19NO2 It features a morpholine ring substituted with a tert-butoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxymethyl)morpholine typically involves the reaction of morpholine with tert-butyl chloroacetate. The reaction proceeds under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Morpholine+tert-Butyl chloroacetate→this compound+HCl
The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butoxymethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the tert-butoxymethyl group.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Tert-butoxymethyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development due to its ability to modify pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxymethyl)morpholine depends on its application. In synthetic chemistry, it acts as a nucleophile or electrophile in various reactions. Its tert-butoxymethyl group can provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions. The morpholine ring can interact with various molecular targets, potentially affecting biological pathways when used in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound without the tert-butoxymethyl group.
N-Methylmorpholine: A morpholine derivative with a methyl group instead of tert-butoxymethyl.
2-(Methoxymethyl)morpholine: Similar structure but with a methoxymethyl group.
Uniqueness
2-(Tert-butoxymethyl)morpholine is unique due to the presence of the bulky tert-butoxymethyl group, which can significantly alter its chemical reactivity and physical properties compared to other morpholine derivatives. This makes it particularly useful in applications where steric effects are crucial, such as in the design of selective catalysts or in the development of drugs with specific pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)12-7-8-6-10-4-5-11-8/h8,10H,4-7H2,1-3H3 |
Clé InChI |
RGOKMMFQLOFNST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC1CNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


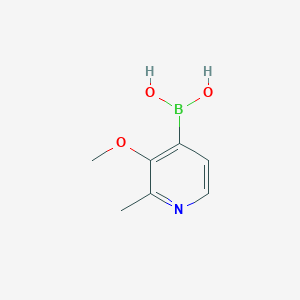

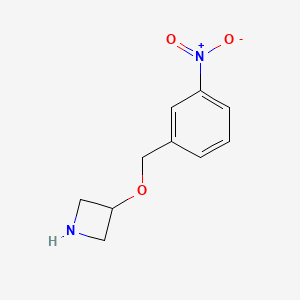
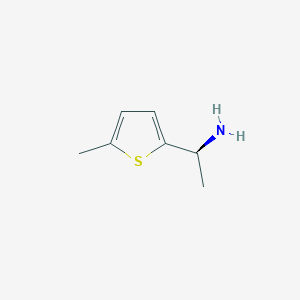
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
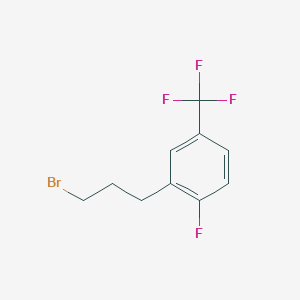
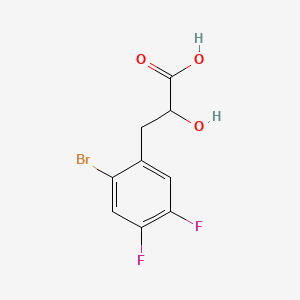
![tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13539616.png)

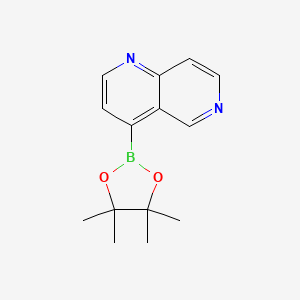
![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
